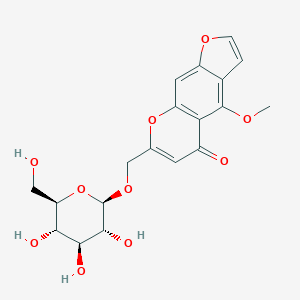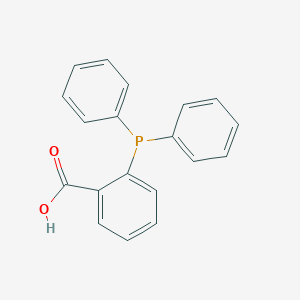![molecular formula C22H34I3N3O10 B100269 2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]propanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol CAS No. 19080-53-6](/img/structure/B100269.png)
2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]propanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]propanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple iodine atoms and carbamoyl groups, which contribute to its distinct reactivity and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 2-(3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) involves multiple steps, including the introduction of iodine atoms and carbamoyl groups onto the phenoxy ring. The reaction conditions typically require the use of strong oxidizing agents and specific catalysts to ensure the correct placement of functional groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The presence of iodine atoms makes it susceptible to oxidation reactions, which can lead to the formation of higher oxidation state products.
Reduction: Reduction reactions can remove iodine atoms or reduce carbamoyl groups to amines.
Substitution: The phenoxy ring allows for substitution reactions, where functional groups can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated phenoxy derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]propanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in diagnostic imaging due to its iodine content, which enhances contrast in imaging techniques.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The iodine atoms and carbamoyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with cellular receptors: Modulating signal transduction pathways.
Inducing oxidative stress: Through the generation of reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
- Heptanoic acid, 2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]-, compd. with 1-deoxy-1-(methylamino)glucitol (1:1)
- Hexanoic acid, 2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]-, compd. with 1-deoxy-1-(methylamino)glucitol (1:1)
- Acetic acid, phenyl[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]-, compd. with 1-deoxy-1-(methylamino)glucitol (1:1)
Uniqueness
The uniqueness of propionic acid, 2-(3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy)-, compd with 1-deoxy-1-(methylamino)-D-glucitol (1:1) lies in its specific combination of functional groups and iodine atoms, which confer distinct chemical and biological properties
Properties
CAS No. |
19080-53-6 |
|---|---|
Molecular Formula |
C22H34I3N3O10 |
Molecular Weight |
881.2 g/mol |
IUPAC Name |
2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]propanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C15H17I3N2O5.C7H17NO5/c1-4-19-13(21)7-9(16)8(14(22)20-5-2)11(18)12(10(7)17)25-6(3)15(23)24;1-8-2-4(10)6(12)7(13)5(11)3-9/h6H,4-5H2,1-3H3,(H,19,21)(H,20,22)(H,23,24);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChI Key |
RNZGAAKUQHFAOK-WZTVWXICSA-N |
SMILES |
CCNC(=O)C1=C(C(=C(C(=C1I)OC(C)C(=O)O)I)C(=O)NCC)I.CNCC(C(C(C(CO)O)O)O)O |
Isomeric SMILES |
CCNC(=O)C1=C(C(=C(C(=C1I)OC(C)C(=O)O)I)C(=O)NCC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCNC(=O)C1=C(C(=C(C(=C1I)OC(C)C(=O)O)I)C(=O)NCC)I.CNCC(C(C(C(CO)O)O)O)O |
Synonyms |
2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodo-phenoxy]propanoic acid, (2R,3 R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)



![5,5'-Dithiobis(benzo[b]thiophene)](/img/structure/B100217.png)
